N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a benzofuran-substituted thiazole core linked to a 3,4,5-trimethoxybenzamide group. Its synthesis typically involves coupling reactions between thiazole intermediates and benzamide precursors under reflux conditions, as observed in analogous compounds .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-25-17-9-13(10-18(26-2)19(17)27-3)20(24)23-21-22-14(11-29-21)16-8-12-6-4-5-7-15(12)28-16/h4-11H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKIOZRYGMLUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzofuran-thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of high-throughput screening for reaction conditions can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran and benzamide rings
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2)
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated benzofuran or benzamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole rings are known to facilitate binding to active sites, thereby modulating the activity of the target proteins. This can lead to inhibition of enzymatic activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents on the thiazole ring or modifications to the benzamide/benzofuran groups. Representative examples include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance metabolic stability compared to electron-donating groups (e.g., 2,4-dimethylphenyl in ).
- Hydrazine-linked derivatives (e.g., ) exhibit lower melting points (~195–250°C) compared to non-hydrazine analogs, suggesting reduced crystallinity and altered pharmacokinetic profiles.
Yield Comparison :
- Non-hydrazine analogs (e.g., ) typically achieve yields of 50–70%, while hydrazine derivatives (e.g., ) show slightly lower yields (50–60%) due to additional reaction steps .
Physicochemical Properties
- Lipophilicity : The benzofuran group increases logP compared to phenyl or furan analogs, as seen in molecular weight trends (410.44 vs. 398.47 in ).
- Solubility : Trimethoxybenzamide enhances water solubility via hydrogen bonding, but bulkier substituents (e.g., benzofuran) may counteract this effect .
- Spectral Data :
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that integrates a benzofuran moiety with thiazole and trimethoxybenzamide functionalities, which are known for their diverse pharmacological effects.
- Molecular Formula : CHNOS
- Molecular Weight : 292.74 g/mol
- CAS Number : 924129-01-1
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa | 4.6 ± 0.1 | |
| MDA-MB-231 | 4.5 ± 2.1 | |
| A549 | 180 ± 50 | |
| HT-29 | 3100 ± 100 | |
| MCF-7 | 370 ± 100 |
The compound exhibited significant potency against HeLa and MDA-MB-231 cells, suggesting it may serve as a valuable lead for further development in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of benzofuran and thiazole exhibit varying degrees of activity against bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 2 | High |
| Candida albicans | Not determined | Low |
These findings suggest that the compound may possess significant antimicrobial properties, particularly against gram-negative bacteria like E. coli.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key cellular pathways related to proliferation and survival in cancer cells, as well as disruption of microbial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have provided insights into the specific biological activities of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various benzofuran derivatives and evaluated their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the benzofuran structure significantly influenced anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzofuran derivatives against Mycobacterium tuberculosis and other pathogens. The study found certain derivatives to be highly effective with MIC values comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
